REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:12])[C:10]2[C:5](=[CH:6][C:7]([Br:11])=[CH:8][CH:9]=2)[NH:4][CH2:3]1.FC1C=CC(CCN2CCC(=[O:28])CC2)=CC=1>>[CH3:1][C:2]1([CH3:12])[C:10]2[C:5](=[CH:6][C:7]([Br:11])=[CH:8][CH:9]=2)[NH:4][C:3]1=[O:28]
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
CC1(CNC2=CC(=CC=C12)Br)C
|
Name
|
|
Quantity
|
2.81 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)CCN1CCC(CC1)=O
|
Name
|
triacetoxylated sodium borohydride
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(NC2=CC(=CC=C12)Br)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.72 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 49.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |